molecular formula C17H27N3O2 B1520200 tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate CAS No. 1159976-35-8

tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate

Cat. No.: B1520200
CAS No.: 1159976-35-8
M. Wt: 305.4 g/mol
InChI Key: DHGWCWNUTGCGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Enantiopure Derivatives

The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, highlights the chemical versatility and utility of such compounds in creating complex organic molecules. These derivatives are valuable for synthesizing cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, useful in further chemical transformations and possibly in drug synthesis (Marin et al., 2004).

Key Intermediates in Drug Synthesis

The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serves as a key intermediate in the synthesis of Vandetanib, an anti-cancer drug. This demonstrates the role of such piperidine derivatives in the pharmaceutical industry, showcasing their importance in the synthesis of complex drug molecules (Wang et al., 2015).

Anticancer Drug Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as an essential intermediate for small molecule anticancer drugs. The development of a rapid and high-yield synthetic method for this compound underscores its significance in medicinal chemistry, particularly in the synthesis of anticancer therapeutics (Zhang et al., 2018).

Biologically Active Compound Synthesis

The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib, illustrates the critical role of such piperidine derivatives in developing targeted therapies (Kong et al., 2016).

Properties

IUPAC Name

tert-butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-4-5-13(12-20)11-19-15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGWCWNUTGCGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670761
Record name tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159976-35-8
Record name tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.